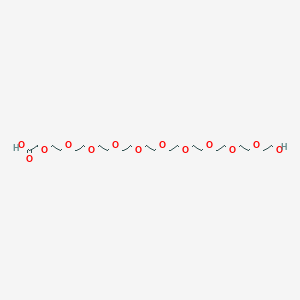

HO-Peg10-CH2cooh

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C22H44O13 |

|---|---|

Molecular Weight |

516.6 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C22H44O13/c23-1-2-26-3-4-27-5-6-28-7-8-29-9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20-35-21-22(24)25/h23H,1-21H2,(H,24,25) |

InChI Key |

VEAWKHYVNPPKRE-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of HO-Peg10-CH2cooh

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HO-Peg10-CH2cooh, a heterobifunctional polyethylene glycol (PEG) linker. As this molecule is not a standalone therapeutic agent, its mechanism of action is intrinsically linked to its role within larger drug constructs, namely Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide will elucidate the function of this compound in these contexts, detailing its impact on pharmacokinetics and the overall efficacy of the therapeutic entity.

Introduction to this compound

This compound is a chemical tool used in drug development, characterized by a chain of ten ethylene glycol units. This PEG linker is heterobifunctional, possessing a hydroxyl (-OH) group at one terminus and a carboxylic acid (-COOH) group at the other. These functional groups serve as reactive handles for covalent conjugation to other molecules. Its primary application is to connect two different molecular entities, such as a target-binding ligand and an E3 ligase ligand in a PROTAC, or an antibody and a cytotoxic payload in an ADC.[1][2]

The polyethylene glycol backbone imparts several desirable physicochemical properties to the final conjugate, including increased hydrophilicity, which can improve solubility and reduce aggregation.[3] The specific length of the PEG chain, in this case, ten units, is a critical design element that influences the spatial orientation of the linked molecules and the overall pharmacokinetic profile of the drug.[4]

Role and Mechanism of Action in PROTACs

PROTACs are innovative therapeutic modalities that co-opt the body's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as this critical linker.

The mechanism of action of a PROTAC is a catalytic process:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and an E3 ligase, bringing them into close proximity to form a ternary complex. The length and flexibility of the PEG linker are crucial for the stability and proper orientation of this complex.

-

Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.

-

Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

-

Recycling : The PROTAC molecule is released after inducing ubiquitination and can go on to engage another POI and E3 ligase, acting catalytically.

The this compound linker's role is not merely as a spacer but as a key determinant of the PROTAC's efficacy. Its length and chemical nature influence the geometry of the ternary complex, which in turn affects the efficiency of ubiquitination. Furthermore, the PEG component enhances the solubility and cell permeability of the PROTAC, which are often large molecules with poor pharmacokinetic properties.

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Role and Mechanism of Action in Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that deliver a potent cytotoxic agent directly to tumor cells. An ADC is composed of a monoclonal antibody that specifically binds to a tumor-associated antigen, a highly potent cytotoxic payload, and a linker that connects the antibody and the payload. This compound can function as a component of this linker system.

The mechanism of action of an ADC is as follows:

-

Circulation and Targeting : The ADC circulates in the bloodstream until the antibody component recognizes and binds to its specific antigen on the surface of a cancer cell.

-

Internalization : Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

-

Payload Release : Inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved (in the case of cleavable linkers) or the antibody is degraded (for non-cleavable linkers), releasing the cytotoxic payload.

-

Cell Death : The released payload then exerts its cytotoxic effect, leading to the death of the cancer cell.

The PEG component of the linker in an ADC, such as that in this compound, serves several critical functions. It can increase the hydrophilicity of the ADC, which is particularly important when conjugating hydrophobic payloads, thereby preventing aggregation and improving the pharmacokinetic profile. The linker's stability is paramount; it must be stable enough to prevent premature release of the payload in circulation, which would cause systemic toxicity, yet allow for efficient release within the target cancer cell.

Caption: The mechanism of action of an Antibody-Drug Conjugate (ADC) from binding to cell death.

Quantitative Data on PEG Linkers

Table 1: Impact of PEG Linker Length on PROTAC Performance (Representative Data)

| Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Cell Permeability | Reference |

| 2 | >1000 | <20 | Low | |

| 4 | 150 | 85 | Moderate | |

| 8 | 50 | >95 | High | |

| 12 | 80 | >90 | High |

DC50: Concentration for 50% degradation; Dmax: Maximum degradation.

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics (Representative Data)

| Linker Length (PEG units) | Plasma Clearance (mL/day/kg) | Tumor Exposure (AUC) | In Vivo Efficacy | Reference |

| 0 (No PEG) | 15.2 | Low | Moderate | |

| 4 | 10.8 | Moderate | Improved | |

| 8 | 5.1 | High | Significant Improvement | |

| 12 | 4.9 | High | Significant Improvement |

AUC: Area under the curve.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and evaluation of PROTACs and ADCs utilizing a heterobifunctional PEG linker like this compound.

This protocol describes the coupling of a POI ligand (with a free amine) to the carboxylic acid terminus of this compound, followed by coupling of an E3 ligase ligand (with a free amine) to the hydroxyl terminus after activation.

Workflow Diagram:

Caption: A generalized workflow for the synthesis of a PROTAC using a heterobifunctional linker.

Step 1: Coupling of POI Ligand to Linker

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the POI ligand with a free amine (1.1 eq) to the reaction mixture.

-

Stir at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the product (POI-Linker) by reverse-phase HPLC.

Step 2: Activation of the Hydroxyl Terminus

-

Dissolve the purified POI-Linker (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0°C.

-

Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq).

-

Stir the reaction at 0°C for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NaHCO3 and extract with DCM. The organic layer is dried and concentrated to yield the activated intermediate.

Step 3: Coupling of E3 Ligase Ligand

-

Dissolve the activated POI-Linker intermediate (1.0 eq) and the E3 ligase ligand with a free amine (1.2 eq) in anhydrous DMF.

-

Add a base such as K2CO3 (2.0 eq).

-

Heat the reaction mixture to 60-80°C and stir overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Lyse the cells and quantify the total protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the extent of protein degradation.

Conclusion

This compound is a valuable tool in modern drug development, acting as a versatile heterobifunctional linker for the construction of PROTACs and ADCs. Its mechanism of action is defined by its role in these larger constructs, where it critically influences their assembly, stability, pharmacokinetics, and ultimately, their therapeutic efficacy. The polyethylene glycol component enhances solubility and pharmacokinetic properties, while the terminal hydroxyl and carboxylic acid groups provide the necessary handles for conjugation. The length of the PEG chain, ten units in this case, is a key design parameter that must be optimized to ensure the proper functioning of the final therapeutic agent. The provided data and protocols offer a foundational understanding for researchers and scientists working to harness the potential of this and similar linkers in the development of next-generation targeted therapies.

References

The Strategic Role of HO-Peg10-CH2cooh in the Design of Proteolysis-Targeting Chimeras (PROTACs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and pharmacokinetic properties of a PROTAC.[3] This technical guide provides an in-depth exploration of the role of a specific polyethylene glycol (PEG)-based linker, HO-Peg10-CH2cooh, in PROTAC design.

This compound is a bifunctional linker featuring a ten-unit polyethylene glycol chain, which imparts hydrophilicity and flexibility. One end terminates in a hydroxyl group (-OH) and the other in a carboxylic acid (-COOH), allowing for versatile conjugation to both the POI ligand and the E3 ligase ligand through various chemical reactions. The PEG chain's length and composition can significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation.[3]

Core Concepts in PROTAC Design with PEG Linkers

The design of a successful PROTAC requires careful optimization of each of its three components. The choice of the POI ligand determines target specificity, while the E3 ligase ligand dictates which of the over 600 human E3 ligases is hijacked for protein ubiquitination. The linker, such as this compound, is crucial for bridging these two elements effectively.

Key Properties of PEG Linkers:

-

Hydrophilicity: PEG linkers, like this compound, increase the aqueous solubility of the PROTAC molecule, which can improve cell permeability and overall pharmacokinetic properties.[4]

-

Flexibility: The flexible nature of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex between the POI and the E3 ligase.

-

Length: The length of the linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair to ensure proper orientation and proximity within the ternary complex.

-

Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity and immunogenicity, making it an attractive component for therapeutic agents.

Quantitative Data on PROTAC Performance

| PROTAC Name | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| ARV-825 | BRD4 | CRBN | PEG linker | <1 | >90 | |

| dBET1 | BRD4 | CRBN | PEG linker | ~4 | >95 | |

| MZ1 | BRD4 | VHL | PEG linker | ~25 | ~90 |

Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved. Lower DC50 and higher Dmax values indicate greater potency and efficacy, respectively. The data presented are for PROTACs with PEG linkers of varying lengths and compositions and serve as a reference for the potential efficacy of a PROTAC utilizing a this compound linker.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a hypothetical BRD4-targeting PROTAC using a this compound linker and for its subsequent biological evaluation.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC

This protocol describes the synthesis of a PROTAC that incorporates the BRD4 inhibitor JQ1 as the POI ligand and pomalidomide as the CRBN E3 ligase ligand, connected via the this compound linker.

Materials:

-

(+)-JQ1

-

This compound

-

Pomalidomide

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)

Procedure:

-

Step 1: Activation of the Carboxylic Acid on the Linker.

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add DCC (1.1 eq) and DMAP (0.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid group.

-

-

Step 2: Conjugation of the Linker to the E3 Ligase Ligand.

-

To the activated linker solution, add pomalidomide (1.0 eq).

-

Stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Purify the resulting pomalidomide-linker conjugate by silica gel chromatography.

-

-

Step 3: Conjugation of the POI Ligand to the Linker-E3 Ligase Ligand Conjugate.

-

Dissolve the purified pomalidomide-linker conjugate (1.0 eq) and (+)-JQ1 (1.2 eq) in anhydrous DMF.

-

Add DCC (1.1 eq) and DMAP (0.1 eq) to the solution.

-

Stir the reaction at room temperature for 24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture and purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC molecule.

-

-

Step 4: Characterization.

-

Confirm the identity and purity of the final PROTAC product using LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

-

Protocol 2: Determination of PROTAC-Mediated Protein Degradation (Western Blotting)

This protocol details the procedure for assessing the ability of the synthesized PROTAC to induce the degradation of the target protein (BRD4) in a cellular context.

Materials:

-

Human cell line expressing BRD4 (e.g., HeLa, HEK293T)

-

Cell culture medium and supplements

-

The synthesized BRD4-targeting PROTAC

-

DMSO (vehicle control)

-

RIPA lysis buffer

-

Protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-BRD4 and anti-loading control, e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in cell culture medium.

-

Treat the cells with varying concentrations of the PROTAC or DMSO (vehicle control) for the desired time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BRD4 antibody and the anti-loading control antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and add the ECL substrate.

-

-

Data Acquisition and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for BRD4 and the loading control using image analysis software.

-

Normalize the BRD4 band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of BRD4 degradation for each PROTAC concentration relative to the vehicle control.

-

Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of Action for a PROTAC utilizing a flexible linker.

Experimental Workflow

Caption: General workflow for the synthesis and evaluation of a PROTAC.

Logical Relationship

References

The Strategic Role of PEG Linkers in Enhancing Antibody-Drug Conjugate Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting these two moieties, profoundly influences the overall efficacy, safety, and pharmacokinetic profile of the ADC. Among the various linker technologies, polyethylene glycol (PEG) linkers have emerged as a cornerstone in modern ADC design. Their inherent properties of hydrophilicity, biocompatibility, and tunable length offer a versatile toolkit to overcome many of the challenges associated with developing successful ADC therapeutics. This in-depth technical guide explores the multifaceted functions of PEG linkers in ADCs, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Functions of PEG Linkers in ADCs

The incorporation of PEG linkers into ADC design addresses several critical challenges, primarily stemming from the often hydrophobic nature of cytotoxic payloads. The principal functions of PEG linkers include:

-

Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic drugs are hydrophobic, which can lead to aggregation of the ADC, compromising its stability, efficacy, and safety.[1][2] PEGylation, the process of attaching PEG chains, increases the overall hydrophilicity of the ADC, mitigating aggregation and improving its solubility in aqueous environments.[3][] This is crucial for maintaining the monomeric and active form of the ADC during manufacturing, storage, and systemic circulation.

-

Improved Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the ADC, which can shield it from premature clearance by the reticuloendothelial system and reduce renal clearance.[5] This leads to a longer plasma half-life and increased systemic exposure, allowing for greater accumulation of the ADC at the tumor site.

-

Increased Drug-to-Antibody Ratio (DAR): The ability of PEG to solubilize hydrophobic payloads enables the attachment of a higher number of drug molecules per antibody without inducing aggregation. This higher DAR can translate to enhanced potency, as more cytotoxic agent is delivered to the target cancer cell per binding event.

-

Reduced Immunogenicity: PEG chains can mask potential epitopes on the linker and payload, reducing the risk of an immune response against the ADC. This is a significant advantage in developing therapies that are administered over multiple cycles.

-

Modulation of Off-Target Toxicity: By improving the ADC's pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window, minimizing toxicity to healthy tissues.

Impact of PEG Linker Properties on ADC Performance: A Quantitative Overview

The length, architecture (linear vs. branched), and cleavability of the PEG linker are critical design parameters that can be fine-tuned to optimize ADC performance.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

| PEG Linker Length | Clearance Rate (mL/day/kg) | Fold Change vs. No PEG | Reference(s) |

| No PEG | ~15 | 1x | |

| PEG2 | ~10 | 1.5x decrease | |

| PEG4 | ~7 | 2.1x decrease | |

| PEG8 | ~5 | 3x decrease | |

| PEG12 | ~5 | 3x decrease | |

| PEG24 | ~5 | 3x decrease |

Data adapted from a study on anti-CD30 ADCs in rats.

Table 2: Influence of PEG Linker Architecture on ADC Clearance (DAR 8)

| Linker Architecture | Clearance (mL/day/kg) | Reference(s) |

| Linear (L-PEG24) | High | |

| Pendant (P-(PEG12)2) | Low |

Data from a study on a trastuzumab-DM1 conjugate.

Table 3: Effect of PEG Linker Length on In Vitro Cytotoxicity

| Cell Line | PEG Linker | IC50 (ng/mL) | Reference(s) |

| Karpas-299 (CD30+) | No PEG | ~10 | |

| Karpas-299 (CD30+) | PEG2 | ~10 | |

| Karpas-299 (CD30+) | PEG4 | ~10 | |

| Karpas-299 (CD30+) | PEG8 | ~10 | |

| Karpas-299 (CD30+) | PEG12 | ~10 | |

| Karpas-299 (CD30+) | PEG24 | ~10 | |

| Affibody-MMAE Conjugate | No PEG | - | |

| Affibody-MMAE Conjugate | 4 kDa PEG | 4.5-fold reduction vs. No PEG | |

| Affibody-MMAE Conjugate | 10 kDa PEG | 22-fold reduction vs. No PEG |

Note: The impact of PEG linker length on in vitro cytotoxicity can be context-dependent, varying with the specific antibody, payload, and cell line.

Experimental Protocols

Detailed methodologies are essential for the rational design and evaluation of ADCs incorporating PEG linkers.

Protocol 1: ADC Conjugation via Thiol-Maleimide Chemistry

This protocol outlines a common method for conjugating a maleimide-functionalized PEG-payload to a monoclonal antibody.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Maleimide-PEG-Payload linker

-

Dimethyl sulfoxide (DMSO) or other suitable organic solvent

-

Size-exclusion chromatography (SEC) column

-

Conjugation buffer (e.g., PBS with 50 mM borate, pH 8.0)

Procedure:

-

Antibody Reduction:

-

Dissolve TCEP in the conjugation buffer.

-

Add a 2-5 molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 1-2 hours to partially reduce interchain disulfide bonds, exposing free sulfhydryl groups.

-

-

Drug-Linker Preparation:

-

Dissolve the Maleimide-PEG-Payload linker in DMSO to create a stock solution.

-

-

Conjugation Reaction:

-

Add the drug-linker stock solution to the reduced antibody solution at a 5-10 molar excess.

-

Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight.

-

-

Purification:

-

Purify the ADC from unreacted drug-linker and other small molecules using a pre-equilibrated SEC column with a suitable storage buffer (e.g., PBS, pH 7.4).

-

-

Characterization:

-

Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

-

Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to determine the cytotoxic effect of an ADC on cancer cell lines.

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC and unconjugated antibody

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and unconjugated antibody in complete medium.

-

Remove the old medium from the wells and add the ADC or control solutions. Include untreated cells as a control.

-

-

Incubation:

-

Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-120 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Solubilization:

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curve and determine the IC50 value using appropriate software.

-

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Tumor cells for implantation

-

ADC, vehicle control, and isotype control ADC

-

Matrigel (optional)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Harvest tumor cells and resuspend them in a suitable medium (e.g., PBS or a PBS/Matrigel mixture).

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

-

Dosing:

-

Administer the ADC, vehicle control, and isotype control ADC to the respective groups via an appropriate route (e.g., intravenous injection).

-

-

Monitoring:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the general health of the mice.

-

-

Endpoint and Data Analysis:

-

The study may be concluded when tumors in the control group reach a specific size or at a predetermined time point.

-

Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.

-

Visualizing Key Concepts with Graphviz

Diagrams are provided to illustrate fundamental ADC mechanisms and experimental workflows.

Conclusion

PEG linkers are indispensable tools in the design and development of next-generation antibody-drug conjugates. Their ability to enhance solubility, improve pharmacokinetic profiles, enable higher drug loading, and reduce immunogenicity directly addresses many of the challenges associated with creating safe and effective ADCs. The rational selection of PEG linker length, architecture, and cleavability, guided by robust experimental evaluation, is paramount to optimizing the therapeutic index of these promising cancer therapeutics. The protocols and data presented in this guide provide a framework for the systematic design and preclinical assessment of ADCs incorporating PEG linker technology, ultimately contributing to the advancement of more effective and better-tolerated cancer treatments.

References

An In-depth Technical Guide to HO-PEG10-CH2COOH: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

HO-PEG10-CH2COOH is a heterobifunctional molecule featuring a terminal hydroxyl group and a carboxylic acid group, connected by a discrete ten-unit polyethylene glycol (PEG) chain. This monodisperse PEG linker is of significant interest in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the terminal functional groups allow for sequential or orthogonal conjugation to different molecular entities. This guide provides a comprehensive overview of the structure, chemical properties, and applications of this compound, along with detailed experimental protocols and workflow diagrams.

Structure and Chemical Properties

The chemical structure of this compound consists of a decaethylene glycol backbone with a hydroxyl group at one terminus and a carboxymethyl group at the other. The systematic name for this compound is 1-hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-33-oic acid.

A closely related analog, HO-PEG10-CH2CH2COOH (1-hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxatritriacontan-34-oic acid), is also commercially available and utilized for similar applications. The key distinction lies in the length of the alkyl chain attached to the carboxylic acid terminus.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C22H44O13 | |

| Molecular Weight | 516.58 g/mol | N/A |

| Appearance | Colorless to light yellow oil or solid | N/A |

| Solubility | Soluble in DMSO (≥ 100 mg/mL), water, and many organic solvents. | N/A |

| Storage Conditions | Store at -20°C under a nitrogen atmosphere for long-term stability. | N/A |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a prominent peak for the ethylene glycol protons (-O-CH2-CH2-O-) around 3.6 ppm. The protons of the methylene group adjacent to the carboxylic acid (-CH2-COOH) would likely appear further downfield, around 4.1 ppm. The terminal hydroxyl proton signal can be broad and its chemical shift is dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would be characterized by a major peak for the ethylene glycol carbons at approximately 70 ppm. The carbon of the methylene group adjacent to the carboxylic acid is expected around 69 ppm, and the carboxylic acid carbon would appear significantly downfield, in the range of 170-180 ppm.

-

Mass Spectrometry: In mass spectrometry, fragmentation of PEG chains often occurs via cleavage of the C-O or C-C bonds, leading to a characteristic series of fragment ions separated by 44 Da (the mass of an ethylene glycol unit).

Applications in Drug Development

The primary application of this compound is as a linker in the construction of complex therapeutic molecules.

PROTACs: In the field of targeted protein degradation, this linker is used to connect a ligand that binds to a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase. The PEG chain's length and flexibility are crucial for facilitating the formation of a stable ternary complex between the POI and the E3 ligase, which leads to the ubiquitination and subsequent degradation of the POI by the proteasome.

ADCs: In the design of ADCs, the linker can be used to attach a cytotoxic drug to an antibody. The hydrophilic nature of the PEG linker can improve the solubility and stability of the ADC, reduce aggregation, and potentially decrease its immunogenicity.

Experimental Protocols

Protocol: Amide Bond Formation using this compound and a Primary Amine

This protocol describes a general procedure for coupling the carboxylic acid of this compound to a primary amine-containing molecule (e.g., an E3 ligase ligand or a protein of interest ligand) using carbodiimide chemistry.

Materials:

-

This compound

-

Amine-containing substrate

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reaction vessel

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere setup

-

Standard laboratory glassware for workup and purification

-

Analytical tools for reaction monitoring (e.g., TLC, LC-MS)

-

Purification system (e.g., flash chromatography or preparative HPLC)

Procedure:

-

Preparation: Under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Activation of Carboxylic Acid: To the stirred solution, add NHS (1.2 equivalents) and EDC (1.2 equivalents). Allow the mixture to stir at room temperature for 30-60 minutes to form the active NHS ester. The progress of the activation can be monitored by LC-MS.

-

Coupling Reaction: In a separate flask, dissolve the amine-containing substrate (1.0-1.2 equivalents) in anhydrous DMF. Add this solution to the activated this compound mixture. Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-16 hours).

-

Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired conjugate.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mandatory Visualizations

Caption: Mechanism of action of a PROTAC utilizing a PEG linker.

The Versatility of Bifunctional PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics and diagnostics, the precise and stable conjugation of molecules is paramount. Bifunctional polyethylene glycol (PEG) linkers have emerged as indispensable tools, offering a versatile platform for linking biomolecules, small drugs, and nanoparticles. Their inherent properties—hydrophilicity, biocompatibility, and low immunogenicity—address many of the challenges associated with the development of complex bioconjugates.[1][2] This technical guide provides a comprehensive overview of the core utilities of bifunctional PEG linkers, detailing their chemical diversity, applications, and the experimental protocols necessary for their successful implementation.

Bifunctional PEG linkers are characterized by the presence of two reactive functional groups at the termini of a polyethylene glycol chain.[1] These linkers can be broadly categorized into two main classes: homobifunctional and heterobifunctional linkers. Homobifunctional linkers possess identical reactive groups at both ends and are primarily used for cross-linking similar molecules.[3] In contrast, heterobifunctional linkers have two distinct functional groups, enabling the sequential and controlled conjugation of two different molecules.[1] This specificity is particularly crucial in the construction of sophisticated drug delivery systems such as antibody-drug conjugates (ADCs).

The PEG spacer itself plays a critical role in the performance of the resulting conjugate. It can enhance the solubility of hydrophobic drugs, prolong the circulation half-life of the conjugate by increasing its hydrodynamic volume and shielding it from enzymatic degradation, and reduce the potential for an immune response. The length of the PEG chain is a critical parameter that can be tailored to optimize the pharmacokinetic and pharmacodynamic properties of the bioconjugate.

This guide will delve into the quantitative aspects of various PEG linkers, provide detailed experimental methodologies for their use, and present visual representations of key concepts and workflows to aid researchers in the rational design and execution of their bioconjugation strategies.

Data Presentation: Physicochemical Properties of Bifunctional PEG Linkers

The selection of an appropriate bifunctional PEG linker is a critical step in the design of a bioconjugate. The following tables provide a summary of the physicochemical properties of commonly used heterobifunctional PEG linkers to facilitate comparison and selection.

Table 1: Common Heterobifunctional PEG Linkers and Their Properties

| Linker Name | Functional Group 1 | Functional Group 2 | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |

| NHS-PEG4-Maleimide | NHS Ester | Maleimide | 425.39 | 24.1 |

| NHS-PEG8-Maleimide | NHS Ester | Maleimide | 601.61 | 38.5 |

| NHS-PEG12-Maleimide | NHS Ester | Maleimide | 777.83 | 52.9 |

| DBCO-PEG4-NHS Ester | DBCO | NHS Ester | 632.66 | 29.2 |

| Alkyne-PEG4-NHS Ester | Alkyne | NHS Ester | 385.38 | 21.7 |

| Azide-PEG4-NHS Ester | Azide | NHS Ester | 401.37 | 21.7 |

Table 2: Reactivity of Common Functional Groups in Bifunctional PEG Linkers

| Functional Group | Target Moiety | Optimal pH | Reaction Time | Bond Formed |

| NHS Ester | Primary Amine (-NH2) | 7.2 - 8.5 | 30 min - 2 hr | Amide |

| Maleimide | Thiol (-SH) | 6.5 - 7.5 | 1 - 4 hr | Thioether |

| DBCO | Azide (-N3) | 4.0 - 9.0 | < 1 - 12 hr | Triazole |

| Alkyne | Azide (-N3) | 4.0 - 9.0 | 1 - 4 hr (Cu(I) catalyzed) | Triazole |

The Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Efficacy

The length of the PEG linker in an ADC can significantly influence its therapeutic index by affecting its stability, pharmacokinetics, and potency. Longer PEG linkers can enhance the solubility of ADCs with hydrophobic payloads, leading to improved pharmacokinetics and in vivo efficacy. However, there can be a trade-off with in vitro potency. The optimal PEG linker length is often specific to the antibody, payload, and target, requiring empirical evaluation.

Table 3: Effect of PEG Linker Length on In Vitro Cytotoxicity (IC50) of ADCs

| Antibody-Payload | Linker | Cell Line | IC50 (nM) |

| Trastuzumab-MMAE | No PEG | NCI-N87 | 7.9 |

| Trastuzumab-MMAE | PEG4 | NCI-N87 | 31.9 |

| Trastuzumab-MMAE | PEG10 | NCI-N87 | 111.3 |

| Folate-Liposomal Doxorubicin | PEG2k | KB | 121.4 |

| Folate-Liposomal Doxorubicin | PEG5k | KB | 107.7 |

| Folate-Liposomal Doxorubicin | PEG10k | KB | 112.5 |

Data synthesized from multiple sources. Direct comparison may be limited by differing experimental conditions.

Table 4: Effect of PEG Linker Length on Pharmacokinetics of ADCs

| ADC Construct | Linker Length | Half-life (t1/2) |

| Affibody-MMAE | No PEG | 19.6 min |

| Affibody-MMAE | 4 kDa PEG | 49.2 min |

| Affibody-MMAE | 10 kDa PEG | 219.0 min |

Data from a study on affibody-based drug conjugates.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of bifunctional PEG linkers.

Protocol 1: Two-Step Antibody Conjugation using NHS-PEG-Maleimide Linker

This protocol describes the conjugation of a thiol-containing payload to an antibody using a heterobifunctional NHS-PEG-Maleimide linker.

Materials:

-

Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-PEGn-Maleimide linker

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Thiol-containing payload

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, purify the antibody using an appropriate method (e.g., dialysis or buffer exchange into PBS, pH 7.2).

-

Adjust the antibody concentration to 1-10 mg/mL in the conjugation buffer.

-

-

NHS-PEG-Maleimide Activation of the Antibody:

-

Equilibrate the vial of NHS-PEGn-Maleimide to room temperature before opening.

-

Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.

-

Add a 10- to 50-fold molar excess of the linker stock solution to the antibody solution. The final concentration of the organic solvent should be less than 10%.

-

Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C with gentle mixing.

-

-

Removal of Excess Linker:

-

Remove the unreacted NHS-PEGn-Maleimide linker using a desalting column equilibrated with the conjugation buffer.

-

-

Conjugation of the Thiol-Containing Payload:

-

Immediately add the thiol-containing payload to the maleimide-activated antibody solution. A 1.5- to 20-fold molar excess of the payload over the antibody is recommended.

-

Incubate the reaction for 1 hour at room temperature or 4 hours at 4°C with gentle mixing.

-

-

Quenching the Reaction (Optional):

-

To cap any unreacted maleimide groups, a quenching reagent such as cysteine can be added.

-

-

Purification and Characterization:

-

Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess payload and other small molecules.

-

Characterize the conjugate for purity, concentration, and drug-to-antibody ratio (DAR) using methods such as UV/Vis spectroscopy, HIC, and/or mass spectrometry.

-

Protocol 2: Copper-Free Click Chemistry using DBCO-PEG-NHS Ester

This protocol details the labeling of a protein with a DBCO-PEG-NHS ester followed by conjugation to an azide-containing molecule.

Materials:

-

Protein with primary amines in an amine- and azide-free buffer (e.g., PBS, pH 7.2-8.0)

-

DBCO-PEGn-NHS Ester

-

Anhydrous DMSO or DMF

-

Azide-containing molecule

-

Reaction Buffer: PBS, pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is free of any primary amine-containing buffers or sodium azide. Perform buffer exchange if necessary.

-

Adjust the protein concentration (e.g., 1-5 mg/mL).

-

-

DBCO Labeling of the Protein:

-

Equilibrate the DBCO-PEGn-NHS Ester to room temperature.

-

Prepare a 10 mM stock solution of the DBCO linker in anhydrous DMSO or DMF immediately before use.

-

Add a 10- to 20-fold molar excess of the DBCO linker stock solution to the protein solution.

-

Incubate for 30-60 minutes at room temperature or 2 hours on ice.

-

-

Quenching and Removal of Excess Linker:

-

Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes.

-

Remove excess DBCO-PEGn-NHS ester using a desalting column equilibrated with the reaction buffer.

-

-

Click Reaction with Azide-Containing Molecule:

-

Add the azide-containing molecule to the DBCO-labeled protein. A 1.5- to 3-fold molar excess of the azide molecule is typically used.

-

Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C.

-

-

Purification and Characterization:

-

Purify the final conjugate using an appropriate method such as SEC to remove any unreacted azide-containing molecule.

-

Characterize the final product for purity and degree of labeling. The incorporation of the DBCO group can be quantified by measuring the absorbance at 309 nm.

-

Protocol 3: Characterization of Antibody-Drug Conjugates by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of an ADC preparation.

Materials:

-

ADC sample

-

HIC column (e.g., Butyl-NPR)

-

HPLC system with a UV detector

-

Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0

-

Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0

Procedure:

-

Sample Preparation:

-

Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

-

Adjust the ammonium sulfate concentration of the sample to match the starting conditions of the HIC gradient if necessary.

-

-

HPLC Method:

-

Equilibrate the HIC column with the initial mobile phase conditions (e.g., 100% Mobile Phase A or a mixture of A and B).

-

Inject the ADC sample.

-

Elute the different ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). A typical gradient might run from 0% to 100% B over 30-60 minutes.

-

Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the cytotoxic drug.

-

-

Data Analysis:

-

The chromatogram will show a series of peaks, with the unconjugated antibody (DAR 0) eluting first, followed by species with increasing DAR values (DAR 2, DAR 4, etc.) as the hydrophobicity increases with the addition of the drug-linker.

-

Calculate the average DAR by determining the relative area of each peak and using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.

-

Mandatory Visualization

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts and workflows related to bifunctional PEG linkers.

Caption: Comparison of homobifunctional and heterobifunctional PEG linkers.

References

An In-Depth Technical Guide to the Hydrophilicity of HO-PEG10-CH2COOH

This technical guide provides a comprehensive analysis of the hydrophilic properties of HO-PEG10-CH2COOH, a heterobifunctional polyethylene glycol (PEG) derivative. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's physicochemical characteristics, methods for evaluating its hydrophilicity, and its application in bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs).

Core Properties of this compound

This compound is a monodisperse PEG linker featuring a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group, separated by a chain of ten ethylene glycol units. This structure imparts significant hydrophilicity, making it a valuable tool in bioconjugation and drug delivery. The PEG chain's ability to engage in hydrogen bonding with water molecules is the primary reason for its high water solubility.[1][2] This solubility is crucial for improving the pharmacokinetic profiles of hydrophobic drugs and biomolecules.[3][4]

The heterobifunctional nature of this compound allows for the sequential conjugation of two different molecules. For instance, the carboxylic acid can be activated to react with an amine-containing molecule, while the hydroxyl group can be modified for reaction with another functional group. This controlled, stepwise conjugation is essential in the construction of complex therapeutic agents like ADCs.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters related to the hydrophilicity and physicochemical properties of this compound.

| Property | Value | Source/Method |

| Molecular Weight | 530.60 g/mol | MedChemExpress |

| Calculated LogP | -1.3 to -1.8 | ChemAxon, MolLogP |

| Estimated Water Solubility | Highly soluble (>100 mg/mL) | General PEG data |

| Physical Form | Varies from viscous liquid to solid | General PEG data |

Experimental Protocols for Hydrophilicity Assessment

The hydrophilicity of molecules like this compound can be quantitatively assessed through various experimental techniques. Below are detailed protocols for two common methods: contact angle measurement and determination of the octanol-water partition coefficient (LogP) by HPLC.

Contact Angle Measurement (Sessile Drop Method)

This method determines the hydrophilicity of a surface coated with the substance of interest. A water contact angle of less than 90° indicates a hydrophilic surface.

Objective: To measure the static contact angle of water on a surface functionalized with this compound.

Materials:

-

This compound

-

A suitable solid substrate (e.g., silicon wafer, glass slide)

-

Deionized water

-

Contact angle goniometer with a high-resolution camera and analysis software

-

Microsyringe for droplet deposition

Protocol:

-

Substrate Preparation: Thoroughly clean the solid substrate to remove any organic contaminants. This can be done by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) followed by drying with nitrogen gas.

-

Surface Functionalization: Prepare a solution of this compound in a suitable solvent. Apply this solution to the cleaned substrate using a technique such as spin-coating to create a thin, uniform film. Dry the coated substrate in a vacuum oven to remove the solvent.

-

Goniometer Setup: Place the functionalized substrate on the sample stage of the contact angle goniometer.

-

Droplet Deposition: Using the microsyringe, carefully dispense a small droplet (typically 1-5 µL) of deionized water onto the surface of the substrate.

-

Image Capture: Immediately after the droplet is stable on the surface, capture a high-resolution image of the droplet profile.

-

Contact Angle Analysis: Use the goniometer's software to analyze the captured image. The software will determine the angle formed at the three-phase (solid-liquid-air) contact point.

-

Replicates: Repeat the measurement at multiple locations on the surface to ensure reproducibility and calculate the average contact angle.

Determination of Octanol-Water Partition Coefficient (LogP) by RP-HPLC

This method provides an indirect measure of a compound's hydrophilicity by correlating its retention time on a reverse-phase high-performance liquid chromatography (RP-HPLC) column with the known LogP values of a set of standard compounds.

Objective: To estimate the LogP value of this compound.

Materials:

-

This compound

-

A set of standard compounds with known LogP values spanning a relevant range.

-

HPLC system with a reverse-phase column (e.g., C18) and a UV detector.

-

Mobile phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

1-Octanol

-

Phosphate buffer (pH 7.4)

Protocol:

-

Preparation of Phases: Prepare a phosphate buffer solution (pH 7.4) and saturate it with 1-octanol. Also, saturate 1-octanol with the phosphate buffer. These will be used for sample preparation if following the shake-flask method for standards, or as a reference for the HPLC mobile phase.

-

Standard and Sample Preparation: Prepare stock solutions of the standard compounds and this compound in the mobile phase.

-

HPLC Method Development: Develop an isocratic RP-HPLC method that provides good peak shapes and retention for the standard compounds.

-

Calibration Curve Generation: Inject the standard compounds individually and record their retention times. Plot the logarithm of the retention factor (k') against the known LogP values of the standards. The retention factor k' is calculated as (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

-

Sample Analysis: Inject the solution of this compound and record its retention time under the same chromatographic conditions.

-

LogP Determination: Calculate the retention factor (k') for this compound and use the calibration curve to determine its LogP value.

Application in Antibody-Drug Conjugate (ADC) Synthesis

The hydrophilicity and bifunctional nature of this compound make it an excellent linker for the synthesis of ADCs. In this context, it serves to connect a monoclonal antibody to a potent cytotoxic drug. The PEG component helps to improve the solubility and stability of the final ADC, which is particularly important when conjugating hydrophobic drug molecules.

General Workflow for ADC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an ADC using this compound as a linker. This process involves the activation of the linker, its conjugation to the drug, and the subsequent conjugation of the linker-drug complex to the antibody.

Caption: ADC Synthesis Workflow using this compound.

This workflow highlights the key steps in utilizing a heterobifunctional PEG linker for ADC construction. The specific chemical reactions and purification methods would be optimized based on the properties of the antibody and the cytotoxic drug.

References

The Strategic Imperative of HO-Peg10-CH2cooh in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[3][4][5] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers, such as HO-Peg10-CH2cooh, have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.

This in-depth technical guide elucidates the multifaceted role of PEG linkers, exemplified by this compound, in PROTAC design. It provides a framework for understanding their impact on physicochemical properties and biological activity, complete with illustrative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity. This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability. The this compound linker, with its ten PEG units, a terminal hydroxyl group, and a carboxylic acid moiety, offers versatile handles for conjugation to both the POI ligand and the E3 ligase ligand.

Enhancing Solubility and Physicochemical Properties

The incorporation of a PEG linker like this compound can significantly improve the aqueous solubility of a PROTAC molecule. This is a critical parameter for oral bioavailability and successful formulation. The table below illustrates a hypothetical comparison of physicochemical properties for a PROTAC with and without a PEG linker.

| Parameter | PROTAC without PEG Linker | PROTAC with this compound Linker |

| Molecular Weight (Da) | 650 | 1150 |

| cLogP | 5.8 | 3.2 |

| Aqueous Solubility (µM) | < 1 | 55 |

| Polar Surface Area (Ų) | 120 | 250 |

| Table 1: Illustrative Physicochemical Properties of a Hypothetical PROTAC. This data is for exemplary purposes and highlights the expected impact of a PEG linker. |

The PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The process begins with the PROTAC molecule simultaneously binding to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The development of a novel PROTAC requires rigorous experimental validation. The following are representative protocols for the synthesis and evaluation of a PROTAC synthesized using a linker analogous to this compound.

PROTAC Synthesis via Amide Bond Formation and Click Chemistry

This protocol describes a modular approach to PROTAC synthesis, which is a common strategy in the field.

1. First Coupling Reaction (Amide Bond Formation):

-

Objective: To couple the E3 ligase ligand (e.g., a derivative of pomalidomide with a free amine) to the carboxylic acid moiety of the this compound linker.

-

Materials: E3 ligase ligand-NH2, this compound, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), Anhydrous DMF (N,N-Dimethylformamide).

-

Procedure:

-

Dissolve the E3 ligase ligand-NH2 (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting E3 ligase-linker intermediate by flash column chromatography.

-

2. Functionalization of the Terminal Hydroxyl Group:

-

Objective: To convert the terminal hydroxyl group of the PEG linker into a reactive group for the second coupling reaction (e.g., an azide for click chemistry).

-

Materials: E3 ligase-linker intermediate, Diphenylphosphoryl azide (DPPA), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), Anhydrous DMF.

-

Procedure:

-

Dissolve the E3 ligase-linker intermediate (1.0 eq) in anhydrous DMF.

-

Add DPPA (1.5 eq) and DBU (1.5 eq) to the solution.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, perform an aqueous workup as described in the previous step.

-

Purify the azide-functionalized intermediate by flash column chromatography.

-

3. Second Coupling Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - Click Chemistry):

-

Objective: To couple the azide-functionalized E3 ligase-linker intermediate with a POI ligand that has been functionalized with an alkyne group.

-

Materials: Azide-functionalized intermediate, Alkyne-functionalized POI ligand, Copper(II) sulfate pentahydrate, Sodium ascorbate, t-BuOH/H2O solvent mixture.

-

Procedure:

-

Dissolve the azide-functionalized intermediate (1.0 eq) and the alkyne-functionalized POI ligand (1.0 eq) in a 1:1 mixture of t-BuOH and H2O.

-

Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq).

-

Stir the reaction vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify the final PROTAC product by preparative HPLC.

-

Evaluation of Protein Degradation by Western Blot

This is a standard assay to quantify the degradation of the target protein.

-

Objective: To determine the concentration-dependent degradation of the POI in cells treated with the PROTAC.

-

Materials: Cell line expressing the POI, Cell culture medium, PROTAC stock solution (in DMSO), Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), BCA protein assay kit, SDS-PAGE gels, Transfer buffer, PVDF membrane, Blocking buffer (e.g., 5% non-fat milk in TBST), Primary antibody against the POI, Primary antibody against a loading control (e.g., GAPDH or β-actin), HRP-conjugated secondary antibody, ECL substrate.

-

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for all samples and load onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (for the POI and loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 value (the concentration of PROTAC that causes 50% degradation of the POI).

-

| PROTAC Concentration (nM) | % POI Degradation (relative to vehicle) |

| 1 | 15% |

| 10 | 45% |

| 50 | 85% |

| 100 | 92% |

| 500 | 95% |

| 1000 | 93% (Hook effect may be observed) |

| Table 2: Illustrative Western Blot Quantification Data for a Hypothetical PROTAC. This data is for exemplary purposes. |

Design and Evaluation Workflow

The development of an effective PROTAC is an iterative process involving design, synthesis, and biological evaluation. The flexibility of the this compound linker allows for systematic modifications to optimize PROTAC performance.

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

PEG linkers, exemplified by structures like this compound, are indispensable tools in the design of effective PROTACs. They offer a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. A thorough understanding of the principles outlined in this guide, combined with rigorous experimental validation, will be crucial for advancing this transformative therapeutic modality.

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review [pubmed.ncbi.nlm.nih.gov]

introduction to heterobifunctional PEG linkers in drug discovery

An In-depth Technical Guide to Heterobifunctional PEG Linkers in Drug Discovery

Abstract

Heterobifunctional polyethylene glycol (PEG) linkers are critical tools in modern drug discovery, enabling the precise conjugation of distinct molecular entities to create advanced therapeutics with improved pharmacological properties. These linkers, composed of a central hydrophilic PEG chain flanked by two different reactive functional groups, offer unparalleled control over the design of complex bioconjugates.[1] They are instrumental in enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic agents while minimizing immunogenicity.[2][] This guide provides a comprehensive overview of the core principles of heterobifunctional PEG linkers, their pivotal role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), quantitative data on their performance, and detailed experimental protocols for their synthesis, conjugation, and characterization.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are specialized chemical structures consisting of a polyethylene glycol polymer chain with two distinct, reactive functional groups at its termini.[1] This dual-reactivity allows for the sequential and specific covalent bonding of two different molecules, such as a targeting moiety (e.g., an antibody) and a therapeutic payload (e.g., a small molecule drug).[1]

The PEG component itself is a flexible, biocompatible, and highly water-soluble polymer made of repeating ethylene oxide units. Its incorporation into a therapeutic construct confers several key advantages:

-

Enhanced Solubility: PEG's hydrophilic nature can significantly improve the solubility of hydrophobic drugs, preventing aggregation and facilitating administration.

-

Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing the risk of an immune response.

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong its circulation half-life.

-

Tunable Spacing: The length of the PEG chain can be precisely controlled (using discrete PEGs, or dPEGs) to optimize the distance between the two conjugated molecules, which can be critical for efficacy.

The versatility of heterobifunctional PEG linkers stems from the wide array of available orthogonal reactive groups, which can be selected to target specific functional groups on biomolecules, such as primary amines (lysine residues) or sulfhydryls (cysteine residues).

Core Applications in Drug Discovery

The unique properties of heterobifunctional PEG linkers have made them central to the development of sophisticated targeted therapies.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted cancer therapeutics that combine a monoclonal antibody's specificity for a tumor-associated antigen with the high potency of a cytotoxic drug. The linker connecting these two components is critical to the ADC's success, influencing its stability, safety, and efficacy. Heterobifunctional PEG linkers are pivotal in ADC design, allowing for site-specific conjugation and controlled drug release. The hydrophilic PEG spacer helps to mitigate the aggregation often caused by hydrophobic drug payloads, improving the ADC's overall pharmacological properties.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs represent a revolutionary therapeutic modality that eliminates disease-causing proteins rather than just inhibiting them. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome. The linker is a critical determinant of PROTAC efficacy, and PEG-based linkers are a cornerstone of their design. PEG linkers enhance the solubility of these often large and lipophilic molecules and provide the necessary flexibility and length to facilitate the optimal formation of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.

Impact of PEG Linker Properties: Quantitative Analysis

The length and architecture of the PEG linker significantly influence the performance of a bioconjugate. The choice represents a balance between enhancing pharmacokinetics and maintaining potent biological activity.

Table 1: Effect of PEG Linker Length on Affibody-Drug Conjugate Properties

Data synthesized from a study on affibody-based drug conjugates targeting the HER2 receptor.

| Conjugate | PEG Linker MW | Half-Life (min) | Half-Life Extension (Fold vs. No PEG) | In Vitro Cytotoxicity Reduction (Fold vs. No PEG) |

| ZHER2-SMCC-MMAE (HM) | None | 19.6 | 1.0 | 1.0 |

| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 49.0 | 2.5 | 4.5 |

| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 219.5 | 11.2 | 22.0 |

This data illustrates that while longer PEG linkers significantly extend the circulation half-life, they can also reduce in vitro cytotoxicity. However, the improved half-life often leads to superior in vivo therapeutic effects due to enhanced tumor accumulation.

Table 2: Effect of PEG Linker Length on ADC Clearance

Data from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |

| No PEG | ~8.5 | 1.0 |

| PEG4 | ~4.2 | 0.49 |

| PEG8 | ~2.5 | 0.29 |

| PEG12 | ~1.8 | 0.21 |

This table demonstrates a clear trend where increasing the length of the discrete PEG linker leads to a progressive decrease in the clearance rate of the ADC.

Table 3: Impact of PEG Linker Length on In Vivo Antitumor Activity

Data from a study on folate-linked liposomal doxorubicin formulations.

| Formulation | PEG Linker MW | Tumor Accumulation (vs. Normal Liposome) | Tumor Size Reduction (vs. 2K Linker) |

| Dox/FL-2K | 2 kDa | Increased | Baseline |

| Dox/FL-5K | 5 kDa | Significantly Increased | ~20% Greater |

| Dox/FL-10K | 10 kDa | Most Significantly Increased | >40% Greater |

These results show that in an in vivo setting, longer PEG linkers can enhance the tumor-targeting ability of nanoparticles, leading to improved antitumor activity of the encapsulated drug.

Key Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of heterobifunctional PEG linkers.

Synthesis of a Heterobifunctional PEG Linker (Alkyne-OEG-Iodo)

This protocol is adapted from a method for the sequential synthesis of clickable oligo(ethylene glycol) (OEG) linkers. The process involves the desymmetrization of an OEG by converting one hydroxyl group, activating the other, and then performing a nucleophilic substitution.

Materials:

-

Oligo(ethylene glycol) (e.g., tetraethylene glycol)

-

Propargyl bromide

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Sodium iodide (NaI)

-

Acetone

-

Silica gel for column chromatography

Methodology:

-

Alkynylation: Dissolve tetraethylene glycol in anhydrous THF. Add NaH portion-wise at 0°C. After stirring, add propargyl bromide and allow the reaction to warm to room temperature overnight. Quench the reaction, extract the product, and purify by silica gel chromatography to obtain alkyne-OEG-OH.

-

Mesylation: Dissolve the alkyne-OEG-OH product in DCM and cool to 0°C. Add TEA followed by the dropwise addition of MsCl. Stir for several hours. Wash the reaction mixture, dry the organic layer, and evaporate the solvent to yield alkyne-OEG-OMs.

-

Iodination: Dissolve the alkyne-OEG-OMs product in acetone and add NaI. Reflux the mixture for several hours until the reaction is complete (monitored by TLC). Cool the mixture, filter, and concentrate the filtrate. Purify the crude product by silica gel filtration to yield the final alkyne-OEG-Iodo heterobifunctional linker.

-

Characterization: Verify the structure of the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protein Conjugation via NHS-Ester-PEG-Maleimide Linker

This protocol describes a common two-step strategy for linking a protein (via lysine residues) to a sulfhydryl-containing molecule (e.g., a drug or peptide).

Materials:

-

Protein-NH₂ (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

-

Molecule-SH (payload with a free sulfhydryl group)

-

NHS-Ester-PEG-Maleimide linker

-

Anhydrous DMSO or DMF

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Conjugation Buffer (e.g., PBS with EDTA, pH 6.5-7.0)

Methodology:

-

Step 1: Reaction of Linker with Protein (Amine Reaction)

-

Immediately before use, dissolve the NHS-Ester-PEG-Maleimide linker in DMSO to a stock concentration of 10-20 mM.

-

Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution.

-

Incubate the reaction at room temperature for 30-60 minutes.

-

Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer. The product is now Maleimide-PEG-Protein.

-

-

Step 2: Reaction of Activated Protein with Payload (Thiol Reaction)

-

Dissolve the Molecule-SH payload in a compatible solvent.

-

Immediately add a 1.5- to 5-fold molar excess of the dissolved payload to the desalted Maleimide-PEG-Protein solution.

-

Incubate at room temperature for 1-2 hours or at 4°C overnight.

-

(Optional) Quench any unreacted maleimide groups by adding cysteine or 2-mercaptoethanol.

-

-